molecular formula C21H20ClN3O3S B3006750 (2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide CAS No. 1164520-16-4

(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide

Cat. No.: B3006750
CAS No.: 1164520-16-4
M. Wt: 429.92
InChI Key: LMYFMNVSLTVKLT-GSIVLMJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.92. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

  • A study by Stauss et al. (1972) discusses the 1,3-dipolar addition of acetylenedicarboxylic esters to related quinazoline oxides, which can be relevant for understanding reactions involving similar benzothiazole derivatives (Stauss, Härter, Neuenschwander, & Schindler, 1972).

Biological Evaluation and Molecular Docking

  • Fahim and Shalaby (2019) explored the synthesis and biological evaluation of benzenesulfonamide derivatives, which can provide insights into the bioactivity of similar benzothiazole compounds (Fahim & Shalaby, 2019).

Cytotoxic and Antibacterial Activities

  • The research by Sa̧czewski et al. (2008) on cytotoxic and antibacterial agents includes the study of benzothiazole derivatives, which could be comparable in structure or activity to the compound (Sa̧czewski et al., 2008).

Spectroscopic and Quantum Studies

  • Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, which might share similarities with the compound (Mary et al., 2020).

Antioxidant Activity

  • Cabrera-Pérez et al. (2016) evaluated the antioxidant activity of benzothiazole derivatives, which could provide insights into the antioxidant potential of the compound (Cabrera-Pérez et al., 2016).

Dye-Sensitized Solar Cells Application

  • Han et al. (2015) explored the use of thiazole derivatives in dye-sensitized solar cells, indicating potential photovoltaic applications for similar compounds (Han et al., 2015).

Novel Synthesis Approaches

  • Saini et al. (2019) demonstrated a metal-free synthesis method for benzothiazolylidene derivatives, which might be relevant for synthesizing or modifying compounds like (2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide (Saini, Saunthwal, Kumar, & Verma, 2019).

Properties

IUPAC Name

(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-14(26)23-16-8-9-18-19(13-16)29-21(25(18)11-12-28-2)24-20(27)10-7-15-5-3-4-6-17(15)22/h3-10,13H,11-12H2,1-2H3,(H,23,26)/b10-7+,24-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYFMNVSLTVKLT-FDBQSXIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3Cl)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CC=C3Cl)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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